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Compound of Interest |

Compound Name: 5-(Benzyloxy)-1-methyl-1h-indole
CAS No.: 2439-68-1
Cat. No.: B1266896

Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
the synthetic indole derivative, 5-(Benzyloxy)-1-methyl-1H-indole (CAS No. 2439-68-1).
Designed for researchers, scientists, and professionals in drug development, this document
synthesizes predicted and comparative data to facilitate the characterization of this compound.
While a complete set of experimentally-derived spectra for this specific molecule is not readily
available in public-domain literature, this guide leverages data from the closely related
precursor, 5-(Benzyloxy)indole, to provide a robust analytical framework.

Molecular Structure and Spectroscopic Overview

5-(Benzyloxy)-1-methyl-1H-indole is an aromatic heterocyclic compound with a molecular
weight of 237.3 g/mol [1]. Its structure comprises a central indole core, N-methylated at position
1, and a benzyloxy group attached at position 5. This substitution pattern dictates the electronic
environment of the molecule and, consequently, its characteristic spectroscopic signature. The
primary analytical techniques for elucidating and confirming the structure of this molecule are
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Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS).
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Caption: Workflow for the spectroscopic characterization of 5-(Benzyloxy)-1-methyl-1H-

indole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise arrangement of
atoms in a molecule. For 5-(Benzyloxy)-1-methyl-1H-indole, both *H and 3C NMR are

essential for unambiguous structure confirmation.
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Predicted *H NMR Spectral Data

The following table outlines the predicted chemical shifts (d) for the protons of 5-
(Benzyloxy)-1-methyl-1H-indole. These predictions are based on the analysis of its
desmethyl analog, 5-(Benzyloxy)indole[2], and the known electronic effects of N-methylation on
the indole ring. The N-methyl group is expected to cause a slight downfield shift of the indole

ring protons compared to the N-H precursor.
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Predicted
Chemical Shift Multiplicity

(Ppm)

Proton
Assignment

Coupling
Constant (J,
Hz)

Notes

H-2 6.95-7.05 d

Doublet due to
coupling with H-
3.

H-3 6.40 - 6.50 d

Doublet due to
coupling with H-
2.

H-4 7.20-7.30 d

Doublet due to
coupling with H-
6.

H-6 6.85-6.95 dd

J=838,24

Doublet of
doublets due to
coupling with H-7
and H-4.

H-7 7.15-7.25 d

Doublet due to
coupling with H-
6.

N-CHs 3.70 - 3.80 s

Singlet,
characteristic of
the N-methyl

group.

O-CH:z 5.05-5.15 s

Singlet for the
benzylic
methylene

protons.

Phenyl H (o, m,
p)

7.30-7.50 m

Complex
multiplet for the
five protons of

the benzyl group.
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Predicted **C NMR Spectral Data

The predicted 13C NMR chemical shifts are presented below. These values are extrapolated
from data for related indole structures.

Predicted Chemical Shift

Carbon Assignment Notes
(ppm)
C-2 128.0-129.0
C-3 101.0- 102.0
C-3a 129.5-130.5
C-14 111.0-112.0
Quaternary carbon attached to
C-5 153.0 - 154.0 _ ,
oxygen, shifted downfield.
C-6 112.5- 1135
C-7 102.5-103.5
C-7a 131.0-132.0
N-CHs 32.5-335
O-CH:2 70.0-71.0
i Quaternary carbon of the
Phenyl C (ipso) 137.0-138.0
benzyl group.
Phenyl C (0, m, p) 127.0-129.0

Experimental Protocol for NMR Data Acquisition

The causality behind these steps is to obtain a high-resolution spectrum from a pure, soluble
sample, which is crucial for accurate structural determination.

e Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of
a deuterated solvent (e.g., CDCIs or DMSO-ds) in a standard 5 mm NMR tube. The choice of
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solvent is critical; it must dissolve the sample and should not have signals that overlap with
key analyte resonances.

Instrument Setup:

o Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion
and resolution.

o Tune and shim the probe to the solvent's deuterium lock signal to ensure a homogeneous
magnetic field, which is essential for sharp spectral lines.

'H NMR Acquisition:

o Acquire a standard one-dimensional proton spectrum. A spectral width of 12-15 ppm is
typically sufficient.

o Use a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds to ensure
guantitative integration if needed.

o The number of scans can range from 8 to 64, depending on the sample concentration.

13C NMR Acquisition:

o Acquire a proton-decoupled 13C spectrum. This simplifies the spectrum to singlets for each
unique carbon, making interpretation easier.

o Awider spectral width (e.g., 0-220 ppm) is necessary.

o Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more)
and a longer relaxation delay may be required to achieve a good signal-to-noise ratio.

Data Processing:

o Apply Fourier transformation to the acquired Free Induction Decay (FID).

o Phase the spectrum and reference it to the residual solvent peak (e.g., CDCIs at 7.26 ppm
for *H and 77.16 ppm for 13C).
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o Integrate the *H NMR signals to determine the relative number of protons for each
resonance.

NMR Acquisition and Analysis Workflow
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Caption: Step-by-step workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Expected IR Absorption Bands

The IR spectrum of 5-(Benzyloxy)-1-methyl-1H-indole is expected to show the following
characteristic absorption bands, which are consistent with the data for 5-(Benzyloxy)indole[2].

Wavenumber (cm~1) Vibration Type Functional Group

3100 - 3000 C-H stretch Aromatic (Indole and Phenyl)
2950 - 2850 C-H stretch Aliphatic (N-CHs and O-CHy2)
1620 - 1580 C=C stretch Aromatic Ring

1490 - 1450 C=C stretch Aromatic Ring

1250 - 1200 C-O stretch Aryl-Alkyl Ether

1100 - 1000 C-N stretch Aromatic Amine

750 - 700 C-H bend Monosubstituted Benzene

Experimental Protocol for IR Data Acquisition

o Sample Preparation: The choice of method depends on the physical state of the sample. For
a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and
pressing it into a transparent disk. For an oil, a thin film can be prepared between two salt
(NaCl or KBr) plates.

o Background Scan: Perform a background scan of the empty sample compartment (or with
the pure KBr pellet/salt plates) to record the instrument's baseline and subtract atmospheric
CO2z and H20 absorptions.
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o Sample Scan: Place the prepared sample in the IR beam path and acquire the spectrum.
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

o Data Analysis: Identify the major absorption peaks and correlate them to the expected

functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which serves as a molecular fingerprint.

Expected Mass Spectrum

For 5-(Benzyloxy)-1-methyl-1H-indole (C16H1sNO), the expected mass spectrum under
Electron lonization (El) would show:

m/z (mass-to-charge ratio) Proposed lon Notes

237 [M]*+ Molecular ion peak.

Loss of the benzyl group
(CsHsCHz¢), a common

146 [M - CsH7]* _
fragmentation for benzyl
ethers.
Tropylium ion, characteristic of
91 [C7HA]* a benzyl moiety. This is often a

very intense peak.

Experimental Protocol for MS Data Acquisition

The choice of ionization method is key to obtaining the desired information. Electron lonization
(El) provides detailed fragmentation, while softer techniques like Electrospray lonization (ESI)
are used to confirm the molecular weight with minimal fragmentation.

o Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable
volatile solvent like methanol or acetonitrile.

e Instrument Setup:
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o For EI-MS, a Gas Chromatography-Mass Spectrometry (GC-MS) system is typically used.
The sample is injected into the GC, which separates it from any impurities before it enters
the MS detector.

o For ESI-MS, the sample solution is directly infused into the ion source or injected via a
Liguid Chromatography (LC) system.

» Data Acquisition:

o Set the mass analyzer to scan a relevant mass range (e.g., m/z 50-500).

o The ionization energy for El is typically set at 70 eV to induce reproducible fragmentation.
o Data Analysis:

o ldentify the molecular ion peak to confirm the molecular weight.

o Analyze the major fragment ions to deduce the structure of different parts of the molecule,
which should be consistent with the proposed structure.

Mass Spectrometry Analysis Workflow
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Caption: General workflow for mass spectrometry analysis.

Conclusion

The combined application of NMR, IR, and MS provides a self-validating system for the
comprehensive characterization of 5-(Benzyloxy)-1-methyl-1H-indole. While this guide relies
on predicted and comparative data due to the absence of a complete public-domain
experimental dataset, the outlined protocols and expected spectral features provide a robust
framework for researchers to confirm the identity and purity of this compound. The provided
workflows emphasize the logical progression from sample preparation to data acquisition and
interpretation, ensuring scientific integrity and trustworthiness in the analytical process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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